N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride
Overview
Description
N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride is a useful research compound. Its molecular formula is C14H22ClN3S and its molecular weight is 299.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antiviral Properties
N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride, along with related Schiff bases, demonstrates significant anti-bacterial activity. For example, certain Schiff bases showed promising results against pathogenic bacteria such as Staphylococcus aureus and E. coli. In addition, these compounds have been studied for their potential as SARS-CoV-2 inhibitors, targeting the 3-chymotrypsin-like protease (3CLpro), an essential enzyme for the virus's proliferation (Al‐Janabi, Elzupir, & Yousef, 2020).
Catalytic Applications
The compound and its derivatives are also explored for their catalytic properties. For instance, a study on N1,N1,N2,N2-tetramethylethane-1,2-diamine, a related compound, demonstrated its use as a catalyst in multicomponent reactions. Such catalytic activities are crucial in synthesizing a variety of chemical compounds, including pharmaceuticals and polymers (Zare et al., 2017).
Polymerization and Material Science
Another significant application of these compounds is in the field of material science, particularly in polymerization processes. Derivatives of this compound have been used to create polymers. For example, Zn(II) and Cu(II) complexes based on similar ethanediamine derivatives have been employed as precatalysts in the polymerization of rac-lactide, demonstrating their utility in producing polymers like polylactide (PLA) (Kang, Cho, Nayab, & Jeong, 2019).
Luminescent Material Development
Compounds similar to this compound have been synthesized and studied for their potential as luminescent materials. Their optical properties suggest they could be used in developing new luminescent materials for various applications (Hong-ping, 2010).
Corrosion Inhibition
Studies have shown the use of similar compounds in corrosion inhibition. A corrosion inhibitor synthesized from biomass platform molecules, including derivatives of ethanediamine, demonstrated good performance in protecting carbon steel in corrosive environments. This application is particularly relevant in industrial settings where corrosion control is critical (Chen et al., 2021).
Mechanism of Action
Target of Action
A related compound was found to have weak cox-1 inhibitory activity . COX-1, or Cyclooxygenase-1, is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes including inflammation and pain.
Mode of Action
Based on its potential cox-1 inhibitory activity, it may interact with the cox-1 enzyme and inhibit its function, thereby reducing the production of prostaglandins .
Biochemical Pathways
The compound, by potentially inhibiting the COX-1 enzyme, may affect the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes. By inhibiting COX-1, the compound could reduce the production of these prostaglandins, potentially affecting processes such as inflammation and pain response .
Result of Action
If it does inhibit cox-1 as suggested, it could lead to a reduction in the production of prostaglandins, potentially affecting physiological processes such as inflammation and pain response .
Properties
IUPAC Name |
N',N'-diethyl-N-(4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S.ClH/c1-4-17(5-2)10-9-15-14-16-13-11(3)7-6-8-12(13)18-14;/h6-8H,4-5,9-10H2,1-3H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGQCLZFWWSWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(C=CC=C2S1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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